齐墩果酸

描述

Lupeolic acid is a natural product that can be isolated from Boswellia sacra . It has been found to possess anti-proliferative properties and is used in cancer research .

Synthesis Analysis

The synthesis of Lupeolic acid has been reported in several studies . For instance, it has been identified as a constituent of frankincense gum resins . A method involving HPLC gradient with photodiode array detection was developed for the simultaneous analysis of different pentacyclic triterpenic acids, including Lupeolic acid .Molecular Structure Analysis

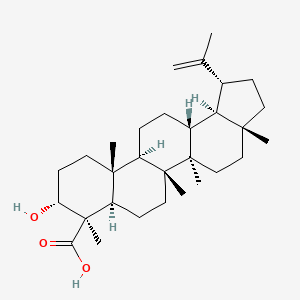

Lupeolic acid has a molecular formula of C30H48O3 . Its molecular weight is 456.7 g/mol . The structure of Lupeolic acid includes several rings and functional groups, contributing to its complex structure .Chemical Reactions Analysis

Lupeolic acid has been found to have various biological activities, which could be attributed to its chemical reactions . For instance, Acetyl-lupeolic acid could lead to the loss of mitochondrial membrane potential, the hindrance of phosphorylation of targets of the Akt pathway, and the inhibition of the mTOR target p70 ribosomal hexaprotein kinase .Physical And Chemical Properties Analysis

Lupeolic acid has a molecular weight of 456.7 g/mol, and its exact mass is 456.36034539 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . Its Rotatable Bond Count is 2 .科学研究应用

Inhibition of Inflammatory Enzymes

Lupeolic acid has been identified as an inhibitor of key enzymes involved in inflammation, such as 5-lipoxygenase and cathepsin G . This property makes it a candidate for research into treatments for chronic inflammatory diseases, including osteoarthritis, rheumatoid arthritis, and other age-related inflammatory conditions.

Anti-Cancer Properties

Research has indicated that lupeolic acid exhibits cytotoxic effects against triple-negative breast cancer cells . It has been shown to inhibit tumor growth and induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent for further investigation .

Modulation of Immune Response

Lupeolic acid has been associated with the modulation of cytokine release, which plays a crucial role in the body’s immune response . By influencing the release of proinflammatory cytokines like TNF-α, IL-6, and IL-8, lupeolic acid could be significant in the development of therapies for immune-related disorders.

Pharmacological Applications

In pharmacology, lupeolic acid has been studied for its ability to suppress the biosynthesis of eicosanoids, which are signaling molecules that contribute to inflammation and pain . This suppression could lead to the development of new anti-inflammatory drugs with fewer side effects compared to current medications.

Nutritional Benefits

While not as extensively researched as other applications, lupeolic acid’s influence on nutrition could be significant due to its impact on inflammation and potential antioxidant properties. Its role in nutrition could be explored in the context of dietary supplements and functional foods .

Biochemical Role

Lupeolic acid plays a role in biochemistry by interfering with the biosynthesis of eicosanoids, which are important lipid mediators involved in various biological functions and inflammation . Understanding its biochemical role could lead to insights into the management of inflammatory processes at the molecular level.

Impact on Cell Biology

In cell biology, lupeolic acid has been shown to induce apoptosis in chemoresistant prostate cancer cells and affect cell cycle progression in breast cancer cells . This highlights its potential impact on the study of cell proliferation and death, which is crucial for cancer research.

Cancer Research Applications

Lupeolic acid’s applications in cancer research are promising, with studies showing its potential to reduce the viability of cancer cell lines and trigger apoptosis . Its role in inhibiting key signaling pathways involved in cancer progression makes it a compound of interest for developing new cancer therapies.

未来方向

作用机制

Lupeolic Acid: A Comprehensive Review of Its Mechanism of Action

Lupeolic acid is a naturally occurring triterpenoid, primarily found in the gum resin of the Boswellia sacra plant . It has been recognized for its potent anti-proliferative activity, making it a subject of interest in cancer research .

Target of Action

Lupeolic acid primarily targets the enzymes involved in the biosynthesis of eicosanoids, such as cyclooxygenase (COX), 5-lipoxygenase (5-LO), and 12-lipoxygenase (12-LO) . These enzymes play crucial roles in inflammation and cancer progression by catalyzing the conversion of arachidonic acid (AA) into various bioactive lipid mediators .

Mode of Action

Lupeolic acid interacts with its targets by inhibiting their enzymatic activity. For instance, it suppresses the biosynthesis of COX-, 5-LO-, and 12-LO-derived eicosanoids from endogenous AA in activated platelets, neutrophils, and monocytes . This inhibition is associated with a reduced release of AA in intact cells .

Biochemical Pathways

The primary biochemical pathway affected by lupeolic acid is the eicosanoid biosynthesis pathway . By inhibiting key enzymes in this pathway, lupeolic acid suppresses the production of pro-inflammatory and pro-tumorigenic eicosanoids. This leads to downstream effects such as reduced inflammation and tumor growth .

Result of Action

At the molecular and cellular levels, lupeolic acid’s inhibition of eicosanoid biosynthesis can lead to a variety of effects. These include the induction of apoptosis, arrest of cell cycle progression, and inhibition of tumor growth . Additionally, lupeolic acid exhibits significant antioxidant properties, potentially protecting cells from oxidative damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lupeolic acid. For instance, the presence of other bioactive compounds in the Boswellia sacra resin could potentially modulate the effects of lupeolic acid . Additionally, factors such as pH and temperature could affect the stability and activity of lupeolic acid.

属性

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-13-26(3)16-17-28(5)20(24(19)26)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21+,22+,23+,24+,26+,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJYXELDYSTZFI-XSDHLHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary sources of Lupeolic Acid and how does its composition vary?

A1: Lupeolic acid is a pentacyclic triterpenic acid found in the oleogum resins of various Boswellia species, commonly known as frankincense. Research indicates significant variations in Lupeolic acid content across different Boswellia species and even within the same species depending on geographic location. [] For instance, Boswellia sacra extracts demonstrated the highest Lupeolic acid content and the most potent cytotoxic activity against MDA-MB-231 breast cancer cells. []

Q2: How does Lupeolic Acid exert its anti-inflammatory effects?

A2: Lupeolic Acid, along with other triterpene acids like Boswellic acids, exhibits anti-inflammatory properties primarily by inhibiting the enzyme microsomal prostaglandin E2 synthase-1 (mPGES-1). [] This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation. Specifically, 3α-acetoxy-8,24-dienetirucallic acid and 3α-acetoxy-7,24-dienetirucallic acid, both structurally related to Lupeolic acid, demonstrated potent inhibition of mPGES-1 activity in a cell-free assay. []

Q3: Does Lupeolic Acid impact cancer cell viability and what mechanisms are involved?

A3: Research suggests that Lupeolic acid, particularly its acetylated derivative acetyl-Lupeolic acid (ac-LA), exhibits cytotoxicity against various cancer cell lines. [] Ac-LA was found to be more effective than Lupeol itself, inducing apoptosis in androgen-independent PC-3 prostate cancer cells. [] Mechanistically, ac-LA appears to exert its effects by inhibiting the Akt signaling pathway, primarily through direct binding to the pleckstrin homology domain of Akt. [] This inhibition disrupts downstream targets of Akt, ultimately leading to apoptosis and inhibiting tumor growth. []

Q4: How does the structure of Lupeolic Acid relate to its biological activity?

A4: While specific structure-activity relationship (SAR) studies focusing solely on Lupeolic Acid are limited in the provided research, studies on related triterpene acids like Boswellic acids provide insights. [] Modifications to the triterpene core structure, particularly at positions 3 and 24, appear to influence their interactions with mPGES-1 and subsequently their inhibitory potency. [] Further research specifically investigating the SAR of Lupeolic Acid is crucial for understanding the impact of structural modifications on its activity, potency, and selectivity.

Q5: What analytical techniques are employed to identify and quantify Lupeolic Acid in various matrices?

A5: Several analytical methods are utilized to characterize and quantify Lupeolic acid. Gas chromatography-mass spectrometry (GC-MS) is employed to identify Lupeolic acid in archaeological samples, relying on the detection of characteristic chemical markers. [] High-performance liquid chromatography with tandem mass spectrometry detection (HPLC-MS/MS) enables the simultaneous quantification of Lupeolic acid alongside other triterpenic acids in complex mixtures like frankincense extracts. [] This method provides high sensitivity, selectivity, and accuracy for analyzing Lupeolic acid content. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

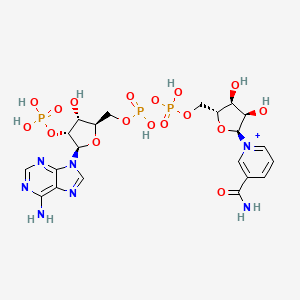

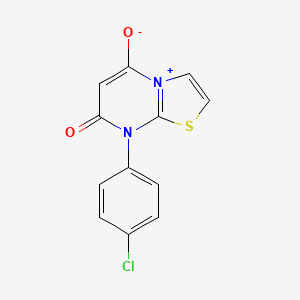

![(7R,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1252904.png)

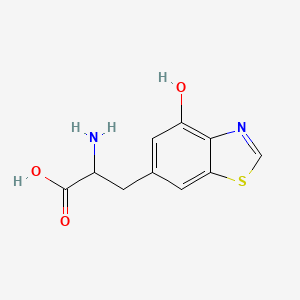

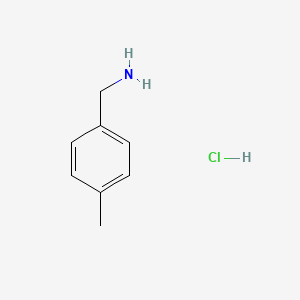

![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)

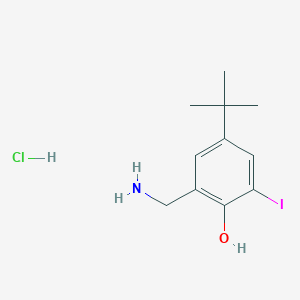

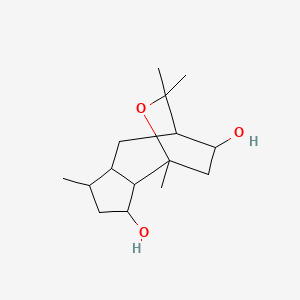

![(3R,3aR,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B1252919.png)

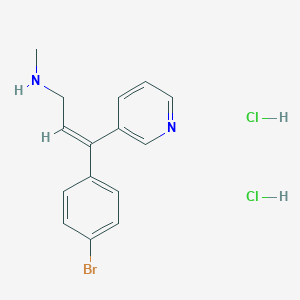

![(7S,9S)-9-acetyl-7-[(2S,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1252922.png)